Chrysomycin B
Chrysomycin B
Chrysomycin B is a minor analogue in a complex of C-glycoside antitumor actives isolated from Streptomyces. Chrysomycin B, containing a methyl group in the 8-position, is less active than its vinyl analogue (Chrysomycin A), albeit still a potent antitumor active and an inhibitor of the catalytic activity of human topoisomerase II.
Brand Name:
Vulcanchem
CAS No.:
83852-56-6
VCID:
VC0014802
InChI:
InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3
SMILES:
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O
Molecular Formula:
C27H28O9
Molecular Weight:
496.5 g/mol
Chrysomycin B
CAS No.: 83852-56-6
Reference Standards
VCID: VC0014802
Molecular Formula: C27H28O9
Molecular Weight: 496.5 g/mol
CAS No. | 83852-56-6 |
---|---|
Product Name | Chrysomycin B |
Molecular Formula | C27H28O9 |
Molecular Weight | 496.5 g/mol |
IUPAC Name | 1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one |
Standard InChI | InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3 |
Standard InChIKey | BJPYMDSMDBCKEP-UHFFFAOYSA-N |
SMILES | CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O |
Canonical SMILES | CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O |
Appearance | Yellow crystals |
Description | Chrysomycin B is a minor analogue in a complex of C-glycoside antitumor actives isolated from Streptomyces. Chrysomycin B, containing a methyl group in the 8-position, is less active than its vinyl analogue (Chrysomycin A), albeit still a potent antitumor active and an inhibitor of the catalytic activity of human topoisomerase II. |
Synonyms | Albacarcin M;Virenomycin M |
Reference | Biochemical characterisation of elsamicin and other coumarin-related antitumor agents as potent inhibitors of human topoisomerase II. Lorico A. et al. , Eur. J. Cancer. 1993, 29A, 1985. Chrysomycin derivative compounds and use as antitumor agents. US Patent 6,030,951, 2000. Histone H3 and heat shock protein GRP78 are selectively cross-linked to DNA by photoactivated gilvocarcin V in human fibroblasts. Matsumoto A. et al. Cancer Res. 2000, 60, 3921. |
PubChem Compound | 174343 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume